Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Description
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 118156-56-2) is a piperidine derivative with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . Its structure features an ethyl carboxylate group at the 1-position of the piperidine ring and a hydroxymethyl (-CH₂OH) substituent at the 4-position (Figure 1). This compound is primarily utilized in laboratory settings as a synthetic intermediate for pharmaceuticals, agrochemicals, and bioactive molecules. Its hydroxymethyl group enhances polarity, influencing solubility and reactivity in nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXEVJPPXFECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599769 | |
| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118156-56-2 | |
| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Borane-Mediated Reduction of Piperidine-4-Carboxylic Acid
A widely employed method involves the reduction of piperidine-4-carboxylic acid or its protected analogs to yield the hydroxymethyl intermediate. In a procedure analogous to the synthesis of N-Boc-4-piperidinemethanol, piperidine-4-carboxylic acid is treated with borane-tetrahydrofuran (BH-THF) under controlled conditions. The reaction proceeds via the formation of a borane-carboxylic acid complex, followed by sequential hydride transfers to reduce the carboxyl group to a primary alcohol.
Procedure :
-
Piperidine-4-carboxylic acid (5.73 g, 25 mmol) is dissolved in tetrahydrofuran (THF, 50 mL) and cooled to 0°C.
-
BH-THF (1M, 25 mL, 25 mmol) is added dropwise over 30 minutes.
-
The mixture is stirred at 0°C for 12 hours, then warmed to room temperature for 6 hours.
-
The reaction is quenched with water (10 mL), followed by aqueous potassium carbonate (5 g in 50 mL water).
-
Extraction with ethyl acetate (3 × 50 mL), drying over NaSO, and solvent evaporation yields 4-piperidinemethanol in 84% purity.
This intermediate is subsequently protected at the nitrogen atom using ethyl chloroformate in the presence of a base such as triethylamine, yielding the target compound.
Lithium Aluminum Hydride (LiAlH4_44) Reduction of Esters
An alternative approach involves the reduction of ethyl piperidine-4-carboxylate (isonipecotic acid ethyl ester) using LiAlH, a stronger reducing agent suitable for ester-to-alcohol conversions. This method, demonstrated in the reduction of N-tert-butylcarbonyl-4-methylpiperidine-4-carboxylate, highlights the compatibility of carbamate groups with vigorous reducing conditions.
Procedure :
-
Ethyl piperidine-4-carboxylate (10.0 g, 41.2 mmol) is suspended in dry THF (376 mL) under nitrogen.
-
LiAlH (1.7 g, 45.2 mmol) is added at 0°C, and the mixture is stirred for 30 minutes.
-
After quenching with NaSO, the product is extracted into ethyl acetate, washed with brine, and concentrated to yield 4-piperidinemethanol.
-
The free amine is then reacted with ethyl chloroformate in dichloromethane to install the ethyl carbamate group.
Direct Reduction of Diethyl Piperidine-1,4-Dicarboxylate
Selective Ester Reduction Using LiAlH4_44
Ethyl piperidine-1,4-dicarboxylate, a diester derivative, undergoes selective reduction at the 4-position to generate the hydroxymethyl group while preserving the 1-carbamate functionality. This strategy capitalizes on the differential reactivity of esters versus carbamates toward hydride reagents.
Procedure :
-
Ethyl piperidine-1,4-dicarboxylate (0.644 mol) is dissolved in ethanol (500 mL).
-
LiAlH (1.93 mol) is added portionwise at 0°C.
-
The reaction is heated to 80–85°C for 10 hours, after which ethanol is distilled off.
-
Acidic work-up with hydrogen chloride in ethanol precipitates the product as a hydrochloride salt, yielding 79% pure ethyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
Substrate Compatibility
-
Carbamate-protected intermediates (e.g., N-Boc or N-ethyl carbamate) remain stable under both borane and LiAlH conditions, enabling sequential functionalization.
-
Direct reduction of diesters demands precise stoichiometry to avoid over-reduction or decomposition.
Challenges and Optimization Strategies
Byproduct Formation in Strongly Acidic Conditions
Early synthetic routes, such as those involving Wittig reactions or hydroxychloro elimination, suffered from byproduct generation (e.g., ethers or dimerization products) under acidic conditions. Modern protocols mitigate this by employing mild reducing agents and stepwise protection-deprotection sequences.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-(carboxymethyl)piperidine-1-carboxylate.
Reduction: The major product is 4-(hydroxymethyl)piperidine-1-ethanol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
Chemical Structure:
- IUPAC Name: Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Molecular Formula: C10H17NO3
- Molecular Weight: 199.25 g/mol
The compound features a piperidine ring with a hydroxymethyl group and an ethyl ester functional group, which contributes to its reactivity and potential applications in drug development and synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification of various pharmacophores, making it a valuable building block in the synthesis of:
- Enzyme inhibitors: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which may be useful in treating diseases such as cancer and metabolic disorders .
- Neurological agents: Research indicates potential applications in developing drugs targeting neurological conditions due to its ability to interact with neurotransmitter receptors .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules. Its ability to undergo various chemical reactions makes it suitable for:
- Synthesis of piperidine derivatives: this compound can be transformed into other piperidine-based compounds through substitution reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery .
- Functionalization: The hydroxymethyl group can be further modified to introduce other functional groups, enhancing the compound's reactivity and utility in synthetic pathways .
Chromatography
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). It is particularly useful for:
- Purity assessment: The compound's purity can be determined using reverse-phase HPLC methods, which are scalable for preparative purposes .
- Pharmacokinetic studies: Its behavior in biological systems can be evaluated through chromatographic techniques, aiding in drug development processes .
Study on Enzyme Inhibition
A notable study explored the structure-activity relationship of piperidine derivatives, including this compound, as inhibitors of specific enzymes related to tuberculosis treatment. The research demonstrated that modifications to the piperidine structure significantly affected potency and pharmacokinetic properties, highlighting the compound's potential in developing effective anti-tuberculosis therapies .
Synthesis of Derivatives
Another investigation focused on synthesizing novel derivatives from this compound. These derivatives exhibited enhanced biological activity against various cancer cell lines, showcasing the compound's versatility as a precursor for therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the structure of the final active compound derived from it.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
Key Observations :
Functional Group Variations
Key Observations :
Biological Activity
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in drug development.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxymethyl group and an ethyl ester functional group. The presence of these functional groups contributes to its reactivity and biological properties. The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with carboxylic acids or their esters.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to act as an inhibitor or modulator in various biochemical pathways. For instance, its structural similarity to known enzyme inhibitors suggests that it may affect metabolic pathways relevant to diseases such as cancer and neurological disorders .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. In vitro tests have demonstrated cytotoxic effects against different cancer cell lines, indicating that this compound may induce apoptosis or inhibit cell proliferation through mechanisms such as microtubule disruption .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Induction of apoptosis |
| OVCAR-3 (Ovarian) | 31.5 | Microtubule disruption |
| FaDu (Hypopharyngeal) | 20.0 | Apoptosis induction |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example, changes in the alkyl chain length or the introduction of different functional groups can significantly alter its potency and selectivity for various biological targets .
Table 2: Structure-Activity Relationships
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| Ethyl 4-methylpiperidine-1-carboxylate | Antifungal | Similar bicyclic structure |
| Ethyl 4-(aminomethyl)piperidine-1-carboxylate | Antibacterial | Contains an amino group |
| Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane]-1-carboxylate | Potential antifungal | Unique bicyclic structure |
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that this compound effectively inhibited the growth of MDA-MB-231 breast cancer cells at low micromolar concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Ovarian Cancer Research : In another study, the compound was tested against OVCAR-3 ovarian cancer cells, showing significant cytotoxicity and indicating a possible mechanism involving microtubule disruption .
- Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may also exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative disease models .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer : The compound can be synthesized via cross-electrophile coupling using in-situ bromination. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with a brominated silane derivative under nickel catalysis, followed by deprotection to yield the target compound. Reaction optimization includes silica gel purification and gradient elution (hexanes to EtOAc/hexanes) . Enzymatic esterification using solid-supported lipases (e.g., for similar piperidine esters) is another approach, leveraging mild aqueous conditions to minimize side reactions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry and bond angles, as demonstrated for analogous piperidine carboxylates (e.g., ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate) . Complementary techniques include NMR (¹H/¹³C) for functional group verification and LC-MS for purity assessment. FT-IR can confirm hydroxyl and ester carbonyl stretches (~3400 cm⁻¹ and ~1700 cm⁻¹, respectively) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light. Avoid exposure to oxidizers (e.g., peroxides) due to incompatibility risks. Use desiccants to prevent hydrolysis of the ester group. Lab handling requires PPE (gloves, goggles) and fume hoods to mitigate inhalation hazards .
Q. What role does this compound serve in the synthesis of complex organic molecules?
- Methodological Answer : It acts as a versatile intermediate in drug-like molecule synthesis, particularly in aryl halide chemistry libraries. Screening reactions against such compounds (e.g., Merck’s Informer Library) helps evaluate reaction scope and optimize catalytic systems for cross-coupling or functionalization .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields in cross-coupling reactions involving this compound?
- Methodological Answer : Catalyst selection (e.g., Ni/ligand systems) and solvent polarity are critical. For instance, polar aprotic solvents (DMF, DMSO) enhance electrophile compatibility, while temperature control (0–25°C) minimizes decomposition. Kinetic studies using HPLC or in-situ IR spectroscopy can identify rate-limiting steps and guide additive use (e.g., MgCl₂ for silane activation) .
Q. How does molecular docking using this compound derivatives inform drug discovery targeting neuroinflammatory pathways?
- Methodological Answer : Derivatives like ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate have been docked against iNOS (inducible nitric oxide synthase) to assess binding affinity (ΔG ≈ -6.91 kcal/mol). Computational workflows (AutoDock Vina, Schrödinger) combined with MD simulations validate hydrogen bonding and hydrophobic interactions, guiding lead optimization for neuroinflammatory inhibitors .
Q. How can impurity profiling be conducted for this compound in pharmaceutical intermediates?
- Methodological Answer : Use HPLC with orthogonal detection (UV/ELSD) and reference standards (e.g., EP/ICH guidelines) to quantify impurities. For example, brominated byproducts may arise during synthesis, requiring gradient elution (C18 columns, 0.1% TFA in acetonitrile/water). High-resolution MS/MS aids structural elucidation of unknown peaks .
Q. What computational methods predict the physicochemical properties of this compound derivatives?
- Methodological Answer : Tools like ACD/Labs Percepta predict logP, solubility, and pKa. For the parent compound, logP ≈ 1.2 (indicating moderate lipophilicity) and aqueous solubility (~3.5 mg/mL at 25°C) align with its ester and hydroxyl groups. DFT calculations (Gaussian 09) optimize geometries for property-activity relationship (PAR) studies .
Tables
Notes
- Advanced questions emphasize mechanistic analysis, while basic questions focus on foundational protocols.
- Regulatory guidance (e.g., ICH Q3A) should inform impurity profiling workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
